4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol is a chemical compound with the molecular formula CHOP and a molecular weight of 284.25 g/mol. It is categorized under oxaphosphinins, which are a class of compounds containing phosphorus and oxygen in their structure. This compound has garnered interest in various scientific fields due to its unique properties and potential applications in research and industry.
The compound is identified by its CAS number 56153-45-8 and is listed in databases such as PubChem (CID: 2322533) and ChemicalBook. It is classified under organophosphorus compounds, specifically as an oxaphosphinin derivative, which indicates its structural complexity and potential reactivity in chemical processes .
The synthesis of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol typically involves the reaction of diphenylphosphinic chloride with suitable substrates under controlled conditions. This reaction often requires specific solvents and temperatures to ensure optimal yield and purity of the product.
The synthesis may include the following steps:
The molecular structure of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol features a phosphorus atom bonded to oxygen and carbon atoms, forming a cyclic structure that includes phenyl groups. The InChI code for this compound is InChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H .
The compound's structural data can be summarized as follows:
The reactivity of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol can be explored through various chemical reactions, including nucleophilic substitutions and electrophilic additions typical of phosphorus-containing compounds.
In laboratory settings, this compound can participate in:
The mechanism of action for this compound involves its ability to interact with biological systems or other chemical species through its functional groups. The oxo group contributes to its electrophilic nature, allowing it to form bonds with nucleophiles.
Research into its mechanism may reveal:
The physical properties of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol include:
Chemical properties include:
This compound has potential applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5